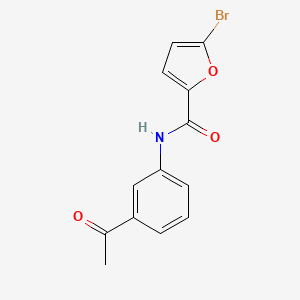![molecular formula C14H18N2O3S B2937475 1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea CAS No. 2097934-37-5](/img/structure/B2937475.png)
1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea” is a complex organic molecule that contains furan and thiophene rings, an ethyl group, a methoxyethyl group, and a urea group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Thiophene is a similar heterocyclic compound where the oxygen atom in furan is replaced by a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings would likely contribute to the compound’s aromaticity, while the ethyl, methoxyethyl, and urea groups would add to its polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the furan and thiophene rings might contribute to its aromaticity and potentially its stability . The ethyl, methoxyethyl, and urea groups could influence its solubility and reactivity .Applications De Recherche Scientifique
Synthesis of Novel Derivatives
1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea can serve as a precursor in the synthesis of various novel compounds. Abdelrazek et al. (2010) demonstrated the use of similar compounds in the synthesis of pyridine and naphthyridine derivatives, which could have potential applications in medicinal chemistry and materials science (Abdelrazek et al., 2010).
Applications in Organic Synthesis
Such urea derivatives play a significant role in organic synthesis. For instance, Smith et al. (2013) explored the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, indicating potential applications in the synthesis of complex organic molecules (Smith et al., 2013).
Acetylcholinesterase Inhibitors
Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessed for antiacetylcholinesterase activity. This indicates the potential use of such urea compounds in the development of treatments for diseases like Alzheimer's (Vidaluc et al., 1995).
Photocatalysis and Solar Cell Applications
Kim et al. (2011) studied phenothiazine derivatives, including those with furan and thiophene linkers, in dye-sensitized solar cells. This suggests that similar urea derivatives could be explored for enhancing the efficiency of solar cells (Kim et al., 2011).
Biobased Polyester Synthesis
Jiang et al. (2014) demonstrated the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, indicating the potential of such urea derivatives in creating novel biobased materials (Jiang et al., 2014).
Anticancer and Antiangiogenic Activities
Romagnoli et al. (2015) evaluated a series of 3-arylaminobenzofuran derivatives for anticancer and antiangiogenic activities. This hints at the potential research interest in similar urea derivatives for therapeutic applications in cancer treatment (Romagnoli et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-18-7-5-15-14(17)16-9-12(11-4-8-20-10-11)13-3-2-6-19-13/h2-4,6,8,10,12H,5,7,9H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEHWUOJUSOLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CSC=C1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

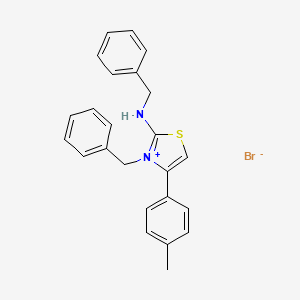
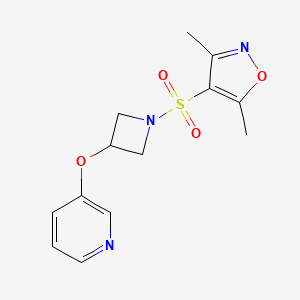
![2-{[4-ethyl-6-oxo-2-(1-pyrrolidinyl)-1(6H)-pyrimidinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2937397.png)

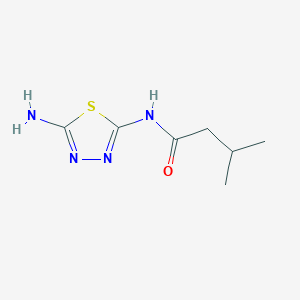
![1-(3-methylphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B2937403.png)
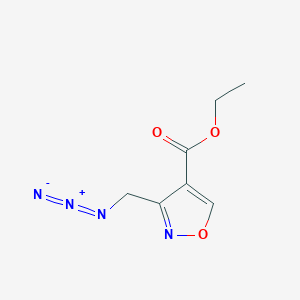
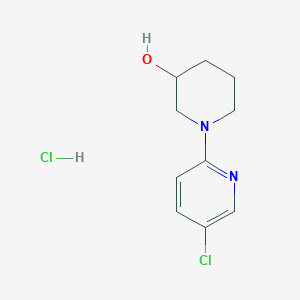
![4-acetyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2937406.png)
![2-[(4-Fluorophenyl)methoxy]benzohydrazide](/img/structure/B2937408.png)
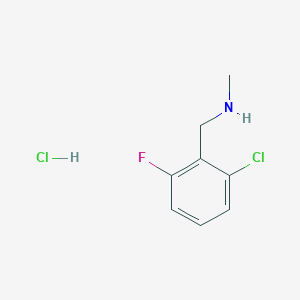
![2-(Tert-butyl)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B2937412.png)
